3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride
Overview
Description
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is known for its unique structure, which includes a piperidine ring attached to a phenoxy group substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved through the reaction of 5-isopropyl-2-methylphenol with an appropriate alkylating agent under basic conditions.
Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Isopropyl-2-methylphenoxy)piperidine
- 3-(5-Isopropyl-2-methylphenoxymethyl)piperidine
Uniqueness
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Overview
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride, also known as C15H24ClNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H24ClNO
- Molecular Weight : 273.82 g/mol
The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a phenoxy group substituted with an isopropyl and methyl group. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an enzyme inhibitor or modulate receptor activity. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding : It may bind to specific receptors in the central nervous system, suggesting possible applications in neuropharmacology.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:
- Study on Thiazole Derivatives : A review highlighted that thiazole-bearing compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The presence of specific substituents on the phenyl ring enhanced their activity .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | Jurkat (Bcl-2) | <10 | Inhibition of Bcl-2 protein |
Compound 2 | U251 (glioblastoma) | <20 | Induction of apoptosis |
Compound 3 | WM793 (melanoma) | <30 | Cell cycle arrest |
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of related piperidine derivatives. For example:
- Cardiac and Vascular Activity Study : A series of piperidine derivatives demonstrated direct inotropic effects in isolated rat hearts, suggesting potential applications in cardiovascular therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Thiazole derivative | Anticancer activity |
Compound B | Pyrrolidine-based | Neuroprotective effects |
Properties
IUPAC Name |
3-[(2-methyl-5-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12(2)15-7-6-13(3)16(9-15)18-11-14-5-4-8-17-10-14;/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHMUWUOWGXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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